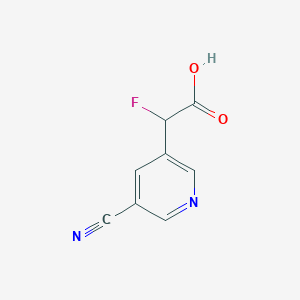
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is a chemical compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a cyanopyridine ring and a fluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500 °C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive intermediates. The choice of reagents and conditions would be optimized for yield and purity, ensuring the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Aplicaciones Científicas De Investigación
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The cyanopyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
3-Bromo-2-fluoropyridine: A brominated and fluorinated pyridine derivative.
Uniqueness
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is unique due to the presence of both a cyanopyridine ring and a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7(8(12)13)6-1-5(2-10)3-11-4-6/h1,3-4,7H,(H,12,13) |
Clave InChI |
BCXGRPJEKATTLL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(C(=O)O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079523.png)

![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)



![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)

